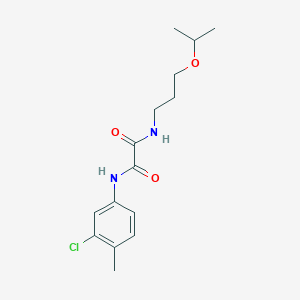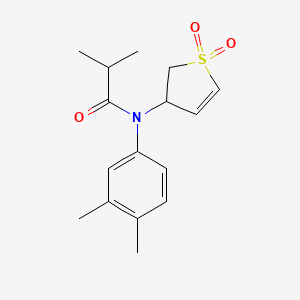![molecular formula C19H18N2O3S2 B4683827 N-benzyl-N-methyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4683827.png)
N-benzyl-N-methyl-4-[(2-thienylsulfonyl)amino]benzamide
Descripción general
Descripción
N-benzyl-N-methyl-4-[(2-thienylsulfonyl)amino]benzamide, also known as BMTB, is a chemical compound that has gained significant attention in scientific research. BMTB is a potent inhibitor of the transient receptor potential melastatin 2 (TRPM2) channel, which is a calcium-permeable ion channel that plays a role in various physiological processes.
Mecanismo De Acción
N-benzyl-N-methyl-4-[(2-thienylsulfonyl)amino]benzamide inhibits TRPM2 channels by binding to a specific site on the channel protein. TRPM2 channels are activated by oxidative stress, which causes the production of ADP-ribose, a molecule that binds to the channel and opens it. This compound prevents the binding of ADP-ribose to the channel, thereby blocking its activation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, this compound has been shown to reduce oxidative stress and improve mitochondrial function in animal models of neurodegenerative diseases. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N-methyl-4-[(2-thienylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of TRPM2 channels, which makes it a useful tool for studying the role of these channels in various physiological processes. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer to animals. This compound also has a relatively short half-life in vivo, which can make it difficult to maintain therapeutic levels in animal models.
Direcciones Futuras
There are several future directions for research on N-benzyl-N-methyl-4-[(2-thienylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective TRPM2 channel inhibitors. Another area of interest is the investigation of the role of TRPM2 channels in other physiological processes, such as cancer and cardiovascular disease. Finally, there is interest in the development of this compound as a therapeutic agent for neurodegenerative diseases and other conditions associated with oxidative stress and inflammation.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of TRPM2 channels and has been shown to have neuroprotective and anti-inflammatory effects in animal models of various diseases. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of more potent and selective TRPM2 channel inhibitors and the investigation of its therapeutic potential for various diseases.
Aplicaciones Científicas De Investigación
N-benzyl-N-methyl-4-[(2-thienylsulfonyl)amino]benzamide has been extensively studied for its role as a TRPM2 channel inhibitor. TRPM2 channels are involved in various physiological processes, including oxidative stress, inflammation, and cell death. This compound has been shown to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects in animal models of sepsis and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-benzyl-N-methyl-4-(thiophen-2-ylsulfonylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-21(14-15-6-3-2-4-7-15)19(22)16-9-11-17(12-10-16)20-26(23,24)18-8-5-13-25-18/h2-13,20H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVCNMCLMYEWTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-(carbonyldi-4,1-phenylene)bis{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide}](/img/structure/B4683746.png)
![ethyl 3-(2-methylbenzyl)-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4683754.png)

![N-[1-(4-tert-butylphenyl)ethyl]nicotinamide](/img/structure/B4683768.png)
![3,3'-[dithiobis(methylene)]bis(5-methyl-1H-pyrazole-4-carbohydrazide)](/img/structure/B4683772.png)
![1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole](/img/structure/B4683781.png)
![methyl {4-[(mesitylamino)sulfonyl]phenoxy}acetate](/img/structure/B4683785.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-ethylpiperazine](/img/structure/B4683792.png)

![N-{4-[(2-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}hydrazino)sulfonyl]phenyl}acetamide](/img/structure/B4683804.png)



